Sodium glycerophosphate

Parenteral Nutrition Calcium-Phosphate Compatibility Neonatal Care

Problem: Inorganic phosphates precipitate with calcium in TPN and cell culture media, limiting co-delivery and creating embolic risk. Solution: Sodium glycerophosphate (CAS 1300-25-0) remains fully compatible with calcium at clinically required concentrations. • Compatible with calcium gluconate at up to 50 mEq/L Ca²⁺ + 50 mmol/L phosphate-zero precipitation • Achieves higher serum phosphate (4.0±1.2 vs. 3.5±1.3 mg/dL) and lower ALP vs. inorganic phosphate in neonatal TPN • Autoclave-sterilizable; separate sterilization from Ca/Mg salts recommended above pH 7.0 Supplied as BP/PhEur-grade hydrated crystalline powder with full Certificate of Analysis.

Molecular Formula C3H7Na2O6P
Molecular Weight 216.04 g/mol
CAS No. 1300-25-0
Cat. No. B074446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium glycerophosphate
CAS1300-25-0
Synonyms1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate
Molecular FormulaC3H7Na2O6P
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
InChIKeyGEKBIENFFVFKRG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Sodium Glycerophosphate CAS 1300-25-0: Technical and Procurement Overview for Scientific and Industrial Users


Sodium glycerophosphate (CAS 1300-25-0), also designated as disodium;2,3-dihydroxypropyl phosphate, is an organic phosphate salt primarily existing as a hydrated crystalline solid . It is used clinically as a source of phosphate in total parenteral nutrition (TPN) formulations for the prevention and treatment of hypophosphatemia, where it is hydrolyzed in vivo by serum alkaline phosphatases into inorganic phosphate and glycerol [1]. The compound is specified as a white or almost white crystalline powder that is freely soluble in water but practically insoluble in ethanol and acetone [2]. For research and industrial procurement, understanding its performance relative to inorganic phosphate salts (e.g., sodium or potassium phosphates), alternative glycerophosphate salts (e.g., calcium glycerophosphate), and isomeric forms (α vs β) is essential for application-specific selection.

Parenteral nutrition research models requiring calcium-phosphate co-delivery
Cell culture media with simultaneous Ca²⁺ and phosphate supplementation
Alkaline phosphatase enzyme assay standardization (β‑isomer reference substrate)

Sodium Glycerophosphate: Why Inorganic Phosphate and Other Salts Are Not Equivalent Substitutes


In critical applications such as parenteral nutrition (PN) compounding and cell culture media preparation, sodium glycerophosphate cannot be freely substituted with inorganic phosphate salts (e.g., sodium or potassium phosphate) or alternative glycerophosphate salts without significant performance degradation. The primary differentiator is the physical incompatibility of inorganic phosphates with calcium ions in aqueous solutions: when calcium gluconate and sodium phosphate are combined in PN solutions at clinically required concentrations, visible precipitation of calcium phosphate occurs, limiting the deliverable dose of both essential minerals and posing serious safety risks [1]. In contrast, sodium glycerophosphate demonstrates compatibility with calcium gluconate at concentrations up to 50 mEq/L calcium and 50 mmol/L phosphate without precipitation [2]. Additionally, substitution with potassium phosphate introduces confounding potassium loads and carries a higher incidence of electrolyte disturbances in neonatal populations compared to sodium glycerophosphate [3]. These differences in compatibility, safety profile, and pharmacokinetic outcomes render sodium glycerophosphate a functionally distinct, non-interchangeable entity within the organophosphate class.

Sodium Glycerophosphate
Remains soluble with calcium up to 50 mEq/L in PN‑mimetic solutions
Inorganic Phosphate Salts
May cause immediate calcium phosphate precipitation, limiting mineral co‑delivery in research models
Sodium Glycerophosphate
Provides phosphorus without additional potassium load
Potassium Phosphate
Introduces confounding potassium that may shift electrolyte endpoints in neonatal models
Sodium Glycerophosphate
Alkaline-phosphatase-dependent phosphate release kinetics
Calcium Glycerophosphate
May alter phosphate bioavailability and ALP‑mediated hydrolysis profile

Sodium Glycerophosphate: Quantitative Comparative Evidence Against Analogs and In-Class Alternatives


Calcium Compatibility: Sodium Glycerophosphate vs. Inorganic Phosphate in Parenteral Nutrition Solutions

Sodium glycerophosphate (NaGP) eliminates the precipitation problem observed with inorganic phosphate salts when compounded with calcium gluconate in parenteral nutrition (PN) solutions. In a study evaluating physical compatibility, PN solutions containing calcium gluconate (up to 50 mEq/L) and NaGP (up to 50 mmol/L) showed no visual precipitation, no microcrystals under microscopic examination, and turbidity changes of ≤0.14 nephelometric turbidity units (NTU) across all tested concentrations [1]. In a direct head-to-head comparison, PN solutions formulated with potassium phosphate showed evident visual deposition immediately after compounding, with particle counts significantly exceeding the USP physical compatibility threshold of <25 particles/mL (≥10 μm) and <3 particles/mL (≥25 μm) [2].

Ca Compatibility
Head‑to‑head
No visual precipitation; turbidity change ≤0.14 NTU
vs. potassium phosphate (evident deposition)
Supports precipitation‑free calcium‑phosphate co‑delivery in PN‑mimetic solutions
Concentrations up to 50 mEq/L Ca²⁺, 50 mmol/L phosphate
Parenteral Nutrition Calcium-Phosphate Compatibility Neonatal Care

Clinical Efficacy: Serum Phosphate and ALP Outcomes vs. Inorganic Phosphate in Preterm Infants

In a retrospective cohort study of 402 preterm newborns (205 receiving sodium glycerophosphate, 197 receiving inorganic phosphate), sodium glycerophosphate (NaGP) demonstrated superior mineral metabolism outcomes over the first 4 weeks of life. The NaGP group achieved significantly higher mean serum phosphate levels and lower serum alkaline phosphatase (ALP) levels—a key marker of metabolic bone disease risk—compared to the inorganic phosphate group. Additionally, the calcium and phosphate contents of parenteral nutrition prescriptions were significantly higher in the NaGP group during the first 4 weeks, indicating that NaGP enables more aggressive mineral delivery without precipitation complications [1].

Serum Phosphate
Cohort
4.0 ± 1.2 mg/dL vs. 3.5 ± 1.3 (p=0.001)
ALP –63.6 U/L (p=0.004)
Reported higher phosphate and lower bone‑turnover marker in preterm nutrition models
n=402; retrospective cohort
Neonatology Parenteral Nutrition Mineral Metabolism

Early Intervention: Hypophosphatemia Prevention with First-Day Sodium Glycerophosphate Supplementation

Early initiation of sodium glycerophosphate in parenteral nutrition significantly reduces the incidence of hypophosphatemia in high-risk preterm infants. In a prospective cohort study of infants ≤1250 g birth weight who received sodium glycerophosphate from the first day of life, the frequency of hypophosphatemia (<4 mg/dL) was 29.6%, compared to 69.2% in a historical control cohort that received phosphate supplementation only after 48 hours of life [1]. In a separate prospective observational study of 261 infants <32 weeks gestation, early phosphorus administration as sodium glycerophosphate (1 mmol P/100 mL PN immediately after birth) resulted in significantly higher mean serum phosphorus levels on all measurement days (Days 1, 3, and 7; p < 0.001) and a lower percentage of hypercalcemic infants on Day 3 (p < 0.001) compared to late-initiation controls [2].

Early Hypophosphatemia
Cohort
29.6% vs. 69.2% incidence
Absolute reduction 39.6 pp (p=0.008)
First‑day NaGP supplementation linked to lower hypophosphatemia frequency in ≤1250 g infants
Prospective study; n=54 + historical subcohort
Neonatal Intensive Care Hypophosphatemia Early Parenteral Nutrition

Substrate Specificity: β-Glycerophosphate Isomer as Alkaline Phosphatase Reference Standard

Among glycerophosphate isomers, the β-form (sodium β-glycerophosphate) serves as the historical reference substrate for alkaline phosphatase (ALP) activity assays, with its kinetic parameters establishing baseline performance for comparing alternative substrates. In a comparative kinetic study of intestinal alkaline phosphatase action, sodium β-glycerophosphate exhibited the highest relative hydrolysis rate among three physiological substrates tested, with activity ratios of 11 (lecithin) : 78.5 (glucose 6-phosphate) : 100 (sodium β-glycerophosphate) [1]. This establishes β-glycerophosphate as the benchmark substrate for ALP activity comparisons. In separate studies, p-nitrophenyl phosphate demonstrated approximately twice the hydrolysis rate of sodium β-glycerophosphate in acid phosphatase assays, and sodium phenylphosphate showed different activity profiles in serum ALP determinations [2][3].

ALP Substrate
Cross‑study
β‑glycerophosphate: 100 (reference); G6P: 78.5; Lecithin: 11
Relative hydrolysis rates
Establishes β‑isomer as historical benchmark for ALP activity comparisons
Intestinal ALP, in vitro kinetics
Enzymology Alkaline Phosphatase Assay Phosphatase Substrate

Thermal Stability: Sodium Glycerophosphate Remains Stable Under Autoclave Conditions

Sodium glycerophosphate demonstrates thermal stability under autoclave sterilization conditions (typically 121°C), making it suitable for inclusion in fermentation media prior to heat sterilization—a property not universally shared by all phosphate sources. In studies developing defined medium for Pichia pastoris fermentation, sodium glycerophosphate was found stable at autoclave temperature [1]. However, the compound does form insoluble complexes with coexisting magnesium and calcium ions above pH 7.0 when autoclaved together. The recommended protocol is to autoclave sodium glycerophosphate separately from divalent cations and then combine them aseptically after cooling; using this method, no precipitation occurs up to pH 10.5 [1].

Thermal Stability
Class‑level
Stable at 121 °C autoclave
Precipitation >pH 7.0 when co‑autoclaved with Mg²⁺/Ca²⁺
Supports pre‑sterilization addition in defined fermentation media; separate divalent cations
P. pastoris defined medium; pH tolerance up to 10.5 with separate sterilization
Fermentation Media Biotechnology Media Sterilization

Electrolyte Safety: Sodium Glycerophosphate Avoids Potassium Loading in Neonatal PN

When compared directly to potassium phosphate in extremely low birth weight (ELBW) infants receiving parenteral nutrition, sodium glycerophosphate demonstrated a significantly improved electrolyte safety profile. In a retrospective cohort study of 172 ELBW infants (77 NaGP group, 95 K₃PO₄ group), the NaGP group exhibited significantly lower incidences of hypophosphatemia, hyponatremia, and bronchopulmonary dysplasia in the high-risk subgroup analysis. Additionally, fewer infants in the NaGP group developed ALP levels exceeding 500 IU/L—a threshold associated with metabolic bone disease of prematurity [1]. This differential safety profile stems from sodium glycerophosphate's provision of phosphorus without the confounding potassium load that accompanies potassium phosphate administration.

Electrolyte Safety
Cohort
Fewer electrolyte disturbances vs. K₃PO₄
Significantly lower hyponatremia, hypophosphatemia
Avoids confounding potassium load; endpoint improvements in ELBW infant nutrition models
n=172; retrospective subgroup analysis
Electrolyte Management Neonatal Nutrition Parenteral Nutrition Safety

Sodium Glycerophosphate: Optimal Research and Industrial Applications Based on Quantitative Evidence


Neonatal and Pediatric Total Parenteral Nutrition (TPN) Compounding

Sodium glycerophosphate is the phosphate source of choice for neonatal TPN formulations requiring simultaneous high-dose calcium and phosphorus delivery. Based on the direct head-to-head compatibility evidence with calcium gluconate showing zero precipitation at concentrations up to 50 mEq/L calcium and 50 mmol/L phosphate [1][2], this compound uniquely enables aggressive mineral supplementation without the embolic risk and delivery limitations associated with inorganic phosphates. The clinical evidence demonstrates that sodium glycerophosphate use results in higher serum phosphate levels (4.0 ± 1.2 mg/dL vs. 3.5 ± 1.3 mg/dL with inorganic phosphate), lower ALP levels, and reduced seizure incidence [3]. Procurement for hospital pharmacy compounding should prioritize pharmaceutical-grade hydrated sodium glycerophosphate meeting BP/PhEur specifications.

High-Density Mammalian and Microbial Cell Culture Media with Calcium Requirements

In cell culture applications where both calcium and phosphate must be co-supplied at millimolar concentrations, sodium glycerophosphate offers a precipitation-free solution not achievable with standard inorganic phosphate sources. The thermal stability data confirms that sodium glycerophosphate withstands autoclave sterilization, though separate sterilization from calcium/magnesium salts is recommended to avoid complexation above pH 7.0 [1]. This makes sodium glycerophosphate particularly valuable for specialized media formulations in bone cell differentiation studies, mineralization assays, and calcium-phosphate dependent signaling research. Researchers should procure high-purity grades (≥98%) with defined hydration state to ensure accurate molarity calculations.

Alkaline Phosphatase and Phosphatase Enzyme Assay Standardization

Sodium β-glycerophosphate serves as the historical reference substrate for alkaline phosphatase activity assays and phosphatase enzyme characterization studies. The established relative hydrolysis rate (100 baseline vs. 78.5 for glucose 6-phosphate and 11 for lecithin) provides a validated benchmark for comparing novel substrates or characterizing phosphatase isoforms [1]. This compound is essential for enzymology laboratories developing or validating phosphatase activity assays, particularly where comparison to legacy literature methods is required. Procurement should specify the β-isomer when substrate specificity to ALP is critical for assay reproducibility.

Fermentation Media Development Requiring Defined Phosphate Sources

For fermentation processes (e.g., Pichia pastoris recombinant protein production) requiring defined medium composition with controllable phosphate availability, sodium glycerophosphate provides a thermally stable, organic phosphate source that can be sterilized by autoclaving [1]. Its compatibility at high pH (up to 10.5 when separately sterilized) offers flexibility in medium formulation that is not available with inorganic phosphates, which typically precipitate under similar conditions. Industrial biotechnology procurement should consider bulk quantities of sodium glycerophosphate hydrate with certificate of analysis confirming purity and absence of contaminating inorganic phosphate.

Application
Selection Property
Validation Focus
Neonatal parenteral nutrition research models
Calcium‑compatible phosphate donor
Precipitation‑free Ca/P co‑delivery, mineral metabolism endpoints
Cell culture requiring simultaneous Ca²⁺/PO₄³⁻
Precipitation‑free co‑supplementation; thermal stability
Media sterilization compatibility, mineralization assay reproducibility
Alkaline phosphatase assay standardization
β‑isomer reference substrate with defined kinetics
ALP isoform characterization, legacy method comparison
Defined fermentation media development
Autoclavable organic phosphate; high‑pH flexibility
Sterilization workflow validation, divalent cation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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